molecular formula C23H29N5O3S B2685108 2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide CAS No. 1029786-34-2

2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No. B2685108
CAS RN: 1029786-34-2
M. Wt: 455.58
InChI Key: SDHBQKKCURMGDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,7-dioxo-2-(piperidin-1-yl)-6-propyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide is a useful research compound. Its molecular formula is C23H29N5O3S and its molecular weight is 455.58. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Agents

A study synthesized novel compounds derived from visnaginone and khellinone, demonstrating analgesic and anti-inflammatory activities. These compounds were tested as cyclooxygenase inhibitors and showed significant inhibitory activity, suggesting potential applications in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

Another research effort focused on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, which exhibited antimicrobial properties. These compounds were synthesized using 2-chloro-6-ethoxy-4-acetylpyridine as a starting material and showed good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Insecticidal Assessment

Research into the synthesis of heterocycles incorporating a thiadiazole moiety against the cotton leafworm, Spodoptera littoralis, revealed potential insecticidal properties. This study highlights the broader applications of such compounds in agriculture for pest control (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Antimicrobial and Antitumor Agents

Another study synthesized a series of 4-amino-5-cyano-3-substituted-2,3-dihydrothiazol-2-thiones and their triazolo and triazinopyrimidine derivatives, displaying antimicrobial activity. While promising antimicrobial activity was observed, no significant antitumor activity was noted, highlighting the specificity of biological activities to certain compound structures (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).

Analgesic and Antiparkinsonian Activities

The synthesis of thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives from 2-chloro-6-ethoxy-4-acetylpyridine showed potential analgesic and antiparkinsonian activities. This suggests that compounds with similar structures could be explored for their potential in treating neurological conditions (Amr, Maigali, & Abdulla, 2008).

properties

IUPAC Name

2-(5,7-dioxo-2-piperidin-1-yl-6-propyl-[1,3]thiazolo[4,5-d]pyrimidin-4-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S/c1-3-11-27-21(30)19-20(25-22(32-19)26-12-5-4-6-13-26)28(23(27)31)15-18(29)24-14-17-9-7-16(2)8-10-17/h7-10H,3-6,11-15H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHBQKKCURMGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(S2)N3CCCCC3)N(C1=O)CC(=O)NCC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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